Hexylene Glycol

Description

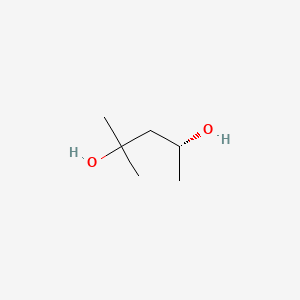

2-methylpentane-2,4-diol is a glycol in which the two hydroxy groups are at positions 2 and 4 of 2-methylpentane (isopentane).

This compound has been reported in Nicotiana tabacum with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2, Array | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-80-3 (unspecified titanium(4+) salt) | |

| Record name | Hexylene glycol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021885 | |

| Record name | 2-Methyl-2,4-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999), Liquid; NKRA, Colorless liquid with a mild, sweetish odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, sweetish odor. | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Pentanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387 °F at 760 mmHg (USCG, 1999), 198 °C at 760 mm Hg, 198 °C, 388 °F | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

200 °F (USCG, 1999), 93 °C, closed cup, 93 degree C (closed cup), 205 °F (96 °C) (Open cup), 96 °C o.c., 209 °F | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water, Soluble in alcohol, ether, lower aliphatic hydrocarbons, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Miscible with fatty acids, Solubility in water: miscible, Miscible | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.923 g/cu cm at 15 °C, Bulk density 7.69 lb/gal, Density = 0.92109 at 20 °C; 0.9181 at 25 °C, Relative density (water = 1): 0.92, 0.923, 0.92 | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure = 0.013 mm Hg at 25 °C, 7.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 6.7, 0.05 mmHg | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

107-41-5 | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylene glycol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2,4-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH0A3F75J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-Pentanediol, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SAC5C10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (USCG, 1999), Freezing point = -50 °C (glass or vitreous condition), Heat of fusion at melting point = 1.48X10+7 J/kmol, -50 °C, -58 °F (sets to glass), -58 °F (Sets to glass) | |

| Record name | HEXYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2,4-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/67 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0328.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the chemical properties of Hexylene Glycol for lab use?

An In-depth Technical Guide to the Chemical Properties of Hexylene Glycol for Laboratory Use

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of laboratory reagents is paramount for experimental design, execution, and data interpretation. This compound (2-methyl-2,4-pentanediol) is a versatile diol organic compound with a wide range of applications in the laboratory, primarily utilized as a precipitant in protein crystallography, a cryoprotectant, a solvent in various formulations, and as an internal standard in analytical chromatography.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound for laboratory use, including detailed experimental protocols and visualizations to facilitate its effective application.

Physicochemical Properties

This compound is a clear, colorless, and oily liquid with a mild, sweetish odor.[2] It is fully miscible with water and soluble in many organic solvents, making it a versatile solvent and coupling agent in various laboratory preparations.[1][3] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[6]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Synonyms | 2-Methyl-2,4-pentanediol, MPD, Diolane | [7] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [8] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, sweetish | |

| Density | 0.923-0.925 g/cm³ at 20°C | |

| Boiling Point | 197-199°C | [8] |

| Melting Point | -40°C to -50°C | [1][3] |

| Flash Point | 93 - 97°C (Closed cup) | [9] |

| Vapor Pressure | 0.05 mmHg at 20°C | [1] |

| Solubility in Water | Miscible | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.58 | [2] |

| Viscosity | 34 - 38.9 cP at 20°C | [2][4] |

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions.[2] It is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[10][11] Contact with these substances should be avoided to prevent vigorous reactions. It is also hygroscopic and will absorb moisture from the air.[6] For long-term storage, it is recommended to keep this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4]

Table 2: Safety and Reactivity Data

| Parameter | Information | References |

| Stability | Stable under recommended storage conditions. | |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, acid anhydrides. | [9][10][11] |

| Conditions to Avoid | Heat, flames, sparks, and direct sunlight. | [10] |

| Hazardous Decomposition Products | Carbon oxides upon combustion. | [10] |

Experimental Protocols

This compound's unique properties make it a valuable tool in several key laboratory techniques. Below are detailed protocols for some of its primary applications.

Protein Crystallization using Vapor Diffusion

This compound is a widely used precipitating agent in macromolecular crystallography.[1] Its amphiphilic nature allows it to interact with both polar and nonpolar regions of a protein, facilitating the removal of the hydration shell and promoting crystallization.[7]

Objective: To obtain protein crystals for X-ray diffraction analysis using the hanging drop vapor diffusion method with this compound as the precipitant.

Materials:

-

Purified protein solution (5-20 mg/mL) in a suitable buffer.

-

This compound (crystallization grade).

-

Buffer solution identical to the protein buffer.

-

Crystallization plates (e.g., 24-well or 96-well).

-

Coverslips.

-

Micropipettes and tips.

Methodology:

-

Reservoir Solution Preparation: Prepare a reservoir solution containing a specific concentration of this compound (e.g., 10-50% v/v), buffer, and any necessary salts or additives. The final volume in the reservoir is typically 500 µL for a 24-well plate.

-

Drop Preparation: On a siliconized coverslip, mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

-

Sealing: Invert the coverslip and place it over the reservoir, sealing the well with grease to create an airtight environment.

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Observation: Regularly monitor the drops under a microscope for crystal growth over several days to weeks.

Figure 1: Experimental workflow for protein crystallization using this compound.

Cryoprotection of Protein Crystals

To prevent ice crystal formation during flash-cooling for X-ray diffraction data collection, protein crystals are often treated with a cryoprotectant. This compound is an effective cryoprotectant.[12]

Objective: To cryoprotect a protein crystal using this compound prior to flash-cooling in liquid nitrogen.

Materials:

-

Protein crystal in its mother liquor.

-

Cryoprotectant solution: Mother liquor supplemented with 20-35% (v/v) this compound.

-

Cryo-loops.

-

Liquid nitrogen.

Methodology:

-

Prepare Cryoprotectant Solution: Mix the original mother liquor with this compound to the desired final concentration.

-

Soak the Crystal: Using a cryo-loop slightly larger than the crystal, transfer the crystal from its growth drop into a drop of the cryoprotectant solution.

-

Soaking Time: Allow the crystal to soak for a short period (typically 30-60 seconds) to allow the this compound to diffuse into the crystal lattice.

-

Flash-Cooling: Quickly remove the loop with the crystal from the cryoprotectant solution and plunge it directly into liquid nitrogen.

-

Storage/Data Collection: The frozen crystal can then be stored in liquid nitrogen or mounted on a goniometer for X-ray data collection.

Quantitative Analysis using GC-MS with a Deuterated Internal Standard

In analytical chemistry, particularly in mass spectrometry, deuterated internal standards are used to improve the accuracy and precision of quantification.[10] this compound-d12 is a deuterated form of this compound used as an internal standard for the quantification of the non-deuterated analyte in various matrices.[2]

Objective: To quantify the concentration of this compound in a sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound-d12 as an internal standard.

Materials:

-

Sample containing this compound.

-

This compound analytical standard.

-

This compound-d12 internal standard.

-

Appropriate solvent (e.g., methanol, dichloromethane).

-

GC-MS system.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound analytical standard.

-

Prepare a stock solution of the this compound-d12 internal standard.

-

Create a series of calibration standards by diluting the analytical standard stock solution to various known concentrations.

-

Spike each calibration standard and the unknown sample with a constant, known amount of the this compound-d12 internal standard stock solution.

-

-

Extraction (if necessary): Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

The gas chromatograph separates the this compound and this compound-d12.

-

The mass spectrometer detects and quantifies the characteristic ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown sample by using its peak area ratio and the calibration curve.

-

Figure 2: Workflow for quantitative analysis using GC-MS and a deuterated internal standard.

Antimicrobial Properties

This compound has demonstrated antimicrobial properties against a range of microorganisms.[13] Studies have shown that at concentrations of 10% and 30%, it can effectively kill organisms such as Candida albicans, Staphylococcus aureus, and Escherichia coli.[13] This property is relevant in the formulation of various laboratory reagents and cosmetic preparations where microbial contamination is a concern.

Conclusion

This compound is a valuable and versatile chemical for a range of laboratory applications. Its properties as a solvent, precipitant, cryoprotectant, and its utility as an internal standard in analytical methods make it an indispensable tool for researchers in chemistry, biology, and drug development. A clear understanding of its chemical properties, handling requirements, and experimental applications, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alphachem.biz [alphachem.biz]

- 5. This compound (HG) - Ataman Kimya [atamanchemicals.com]

- 6. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 7. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound – Reliable Solvent for Coatings and Printing Inks [penpet.com]

- 12. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and antifungal properties of propylene glycol, this compound, and 1,3-butylene glycol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Hexylene Glycol in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile oxygenated solvent with a broad range of applications in the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Its utility stems from a unique combination of physicochemical properties, including its amphiphilic nature, low volatility, and complete miscibility with water.[3][4] This guide provides a comprehensive technical overview of the principal mechanisms through which this compound interacts with biological systems. The primary modes of action are not based on specific receptor-ligand interactions but rather on biophysical effects on cellular structures and environments. This document details its roles as a skin permeation enhancer, a cryoprotectant for macromolecules, and an antimicrobial agent, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying processes.

Pharmacokinetics and Metabolism

Upon ingestion, this compound is absorbed and subsequently metabolized in the liver.[5] The primary metabolic pathway involves conjugation with glucuronic acid, which increases its water solubility and facilitates excretion via the urine.[5] Approximately 40% of an administered dose is accounted for in urine, with only 4% being excreted as free this compound and the remaining 36% as a glucuronide conjugate.[5] The biological half-life in male Sprague-Dawley rats following a single oral gavage administration of 590 mg/kg was determined to be 21.2 hours.[5]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose | Route | Value | Reference |

| Biological Half-life (t½) | Rat (Sprague-Dawley) | 590 mg/kg | Oral (gavage) | 21.2 hours | [5] |

| Urinary Excretion (Total) | Rat/Rabbit | N/A | Oral | ~40% of dose | [5] |

| Urinary Excretion (Free) | Rat/Rabbit | N/A | Oral | ~4% of dose | [5] |

| Urinary Excretion (Conjugated) | Rat/Rabbit | N/A | Oral | ~36% of dose | [5] |

Visualization of Metabolic Pathway

Caption: Metabolic pathway of this compound following oral administration.

Mechanism as a Skin Permeation Enhancer

One of the most significant biological applications of this compound is its role as a chemical permeation enhancer in topical and transdermal drug delivery systems.[6] The outermost layer of the skin, the stratum corneum (SC), serves as the primary barrier to drug absorption, consisting of keratin-filled corneocytes embedded in a highly ordered intercellular lipid matrix.[7] this compound disrupts this barrier, facilitating the passage of active pharmaceutical ingredients (APIs).

The mechanism is multifactorial:

-

Interaction with Intercellular Lipids: As an amphiphilic molecule, this compound partitions into the SC's lipid domains.[8] This intercalation disrupts the highly ordered lamellar structure of the lipids, increasing their molecular mobility and fluidity.[9][10] This disordered state creates transient pores or channels, lowering the diffusional resistance for permeating molecules.[11]

-

Solvent Action: this compound acts as an excellent solvent, increasing the solubility of an API within the formulation.[3][6] More importantly, by diffusing into the SC, it alters the solubility parameter of the intercellular lipid domain, which can increase the partitioning of the drug from the vehicle into the skin.[12]

-

Hydration: As a humectant, this compound attracts and retains water in the SC.[13] Skin hydration is known to swell the corneocytes and can enhance the penetration of both hydrophilic and lipophilic compounds.[12]

Visualization of Skin Permeation Enhancement

Caption: Mechanism of this compound as a skin permeation enhancer.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes a common method for quantifying the effect of enhancers like this compound on the transdermal delivery of an API.

Objective: To measure the flux of a model drug across an excised skin sample from a formulation containing this compound.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin, full-thickness or dermatomed

-

Test formulation (API in a vehicle with and without this compound)

-

Receptor solution (e.g., phosphate-buffered saline, sometimes with a solubilizer)

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification

-

Water bath with circulator and stirrer

Methodology:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Cut skin sections to a size appropriate for the Franz cells. Equilibrate the skin in phosphate-buffered saline for 30 minutes.

-

Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber. Ensure no air bubbles are trapped beneath the skin.

-

Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) receptor solution. The temperature is maintained to simulate physiological conditions.

-

Formulation Application: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor solution via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (hours). The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux from the this compound formulation by the flux from the control formulation.

Mechanism as a Cryoprotectant

In biological research, particularly in macromolecular crystallography, this compound is used as a cryoprotectant.[14][15] Cryopreservation involves cooling biological samples to cryogenic temperatures (typically -196°C) to halt biological activity and prevent degradation, especially from X-ray radiation damage.[16] A major challenge in this process is the formation of crystalline ice, which can physically damage the sample (e.g., a protein crystal).[17]

Cryoprotectants are agents that prevent the formation of damaging ice crystals.[17] this compound achieves this through the following mechanism:

-

Freezing Point Depression: Like other glycols, it is a small, water-miscible molecule that forms hydrogen bonds with water.[18] This interaction disrupts the formation of the highly ordered hexagonal lattice of ice, thereby lowering the freezing point of the solution.[16]

-

Vitrification: At sufficiently high concentrations, this compound enables the solution to vitrify upon rapid cooling. Vitrification is the transition of a liquid into a glass-like amorphous solid, bypassing the crystalline ice phase entirely.[19] This preserves the integrity of the macromolecular structure.

-

Precipitating Agent: In crystallography, this compound also functions as a precipitating agent. By competing with the protein for water molecules, it reduces the protein's solubility, driving the system towards supersaturation and facilitating crystal formation.[14][15]

Visualization of Cryoprotectant Action

Caption: Comparison of flash cooling with and without this compound.

Experimental Protocol: Protein Crystal Cryoprotection

Objective: To prepare a protein crystal for data collection at cryogenic temperatures using this compound as a cryoprotectant.

Materials:

-

Protein crystals in a mother liquor drop

-

Cryoprotectant solution (mother liquor with 15-35% (v/v) this compound)

-

Cryo-loops (nylon loops mounted on pins)

-

Magnetic wand

-

Liquid nitrogen dewar

Methodology:

-

Prepare Cryoprotectant Solution: Prepare a solution containing all components of the original crystallization mother liquor, but with the addition of this compound to a final concentration of 15-35%. The optimal concentration must be determined empirically for each protein.

-

Crystal Soaking (Optional but common): Transfer the protein crystal from its growth drop into a small volume (~20 µL) of the cryoprotectant solution. The soaking time can range from a few seconds to several minutes. This step allows the this compound to diffuse into the crystal's solvent channels. For crystals grown in high concentrations of precipitant, a stepwise transfer through solutions of increasing this compound concentration may be necessary to avoid osmotic shock.

-

Crystal Harvesting: Using a cryo-loop of appropriate size, carefully scoop the crystal out of the cryoprotectant solution. A thin film of solution should surround the crystal within the loop.

-

Flash Cooling: Immediately plunge the loop containing the crystal directly into liquid nitrogen. The cooling rate must be very high to promote vitrification.

-

Storage and Data Collection: The vitrified crystal is then either stored in liquid nitrogen or transferred to a cryostream on an X-ray diffractometer for data collection.

Antimicrobial Activity

This compound exhibits antimicrobial properties, acting as a preservative in many cosmetic and personal care formulations.[2][13][20] Its mechanism of action is attributed to its surfactant-like properties. As a small amphiphilic molecule, it can disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death.

Quantitative Antimicrobial Data

The following data is derived from an in vitro study assessing the bactericidal and fungicidal effects of this compound in tryptone agar.[20]

| Concentration (v/v) | Candida albicans | Staphylococcus aureus | Escherichia coli | Outcome | Reference |

| 1% | No Effect | No Effect | No Effect | No antimicrobial activity | [20] |

| 5% | Some Activity | Some Activity | Some Activity | Partial antimicrobial activity | [20] |

| 10% | Killed | Killed | Killed | Effective antimicrobial activity | [20] |

| 30% | Killed | Killed | Killed | Effective antimicrobial activity | [20] |

Systemic and Toxicological Profile

While its primary mechanisms in formulated products are biophysical, high-dose systemic exposure to this compound can lead to toxicological effects, primarily central nervous system (CNS) depression.[5] Signs of acute intoxication in animals include decreased activity, muscle incoordination, and narcosis.[5] It is considered to have low acute toxicity via oral and dermal routes.[21]

Quantitative Toxicity Data

| Test | Species | Route | Value | Classification | Reference(s) |

| LD50 (Acute) | Rat | Oral | 3700 - 4700 mg/kg | Low Toxicity | [21][22][23] |

| LD50 (Acute) | Rabbit | Dermal | 8560 mg/kg | Low Toxicity | [22] |

| LD50 (Acute) | Rat | Dermal | >2000 mg/kg | Low Toxicity | [23] |

| Skin Irritation | Rabbit | Dermal | 465 mg (open) | Mild Irritant | [22] |

| Eye Irritation | Rabbit | Ocular | 93 mg | Severe Irritant | [22][24] |

| NOAEL (90-day) | Rat | Oral | 450 mg/kg/day | Systemic Effects | [21][22] |

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

The mechanism of action of this compound in biological systems is predominantly biophysical rather than pharmacological. Its efficacy in diverse applications is rooted in its amphiphilic character and its ability to interact with and modify aqueous environments and lipid structures. As a permeation enhancer , it fluidizes the stratum corneum lipid matrix. As a cryoprotectant , it disrupts ice lattice formation, enabling vitrification. As an antimicrobial agent , it appears to compromise cell membrane integrity. Understanding these core physical mechanisms is critical for drug development professionals and researchers seeking to rationally design formulations for drug delivery, biopreservation, and personal care products.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. selleckchem.com [selleckchem.com]

- 3. talsenchem.com [talsenchem.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. This compound | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Actylis - this compound - Solvent - Cosolvent [solutions.actylis.com]

- 7. Effect of chemical permeation enhancers on stratum corneum barrier lipid organizational structure and interferon alpha permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2017085639A1 - Transdermal technology for skin penetration of dermo-cosmetic active substances - Google Patents [patents.google.com]

- 12. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepinkfoundry.com [thepinkfoundry.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound (HG) - Ataman Kimya [atamanchemicals.com]

- 16. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cryonicsarchive.org [cryonicsarchive.org]

- 18. researchgate.net [researchgate.net]

- 19. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. redox.com [redox.com]

- 24. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Key safety and handling precautions for Hexylene Glycol in a research setting.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for the use of hexylene glycol in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory setting.

Chemical and Physical Properties

This compound (2-methyl-2,4-pentanediol) is a colorless, oily liquid with a mild, sweetish odor.[1][2] It is completely miscible with water and most organic solvents.[3] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 107-41-5 |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol [4] |

| Boiling Point | 197 - 198.5 °C[3] |

| Melting Point | -50 °C[3] |

| Flash Point | 96 °C (205 °F) - open cup[5] |

| Autoignition Temperature | 306 °C (583 °F)[5] |

| Vapor Pressure | 0.067 hPa (0.05 mmHg) at 20 °C[3] |

| Specific Gravity | 0.922 - 0.923[3][6] |

| Vapor Density (Air = 1) | 4.1[7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[8] The primary hazards are skin and eye irritation.[4] It is also suspected of damaging an unborn child.[3][9]

Hazard Statements:

-

H361d: Suspected of damaging the unborn child.[3]

Toxicological Summary:

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | >2,000 mg/kg | Rat | OECD TG 420[3] |

| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rat | OECD TG 402[3] |

| Skin Irritation | Irritating | Rabbit (Draize Test) | [3] |

| Eye Irritation | Causes serious eye irritation | Rabbit | OECD TG 405[3] |

| Skin Sensitization | Not a sensitizer | [8] |

Inhalation of high concentrations of vapor may cause irritation of the respiratory system, sore throat, and coughing.[3] Symptoms of overexposure can include headache, dizziness, nausea, and central nervous system depression.[3][8]

Occupational Exposure Limits

To minimize the risk of adverse health effects, occupational exposure limits have been established by various regulatory bodies.

| Organization | Exposure Limit |

| ACGIH (TLV-TWA) | 25 ppm |

| ACGIH (TLV-STEL) | 50 ppm (vapor), 10 mg/m³ (inhalable aerosol)[3] |

| NIOSH (REL) | 25 ppm (Ceiling) |

| OSHA (PEL) | No established limit |

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area.[9]

-

Local exhaust ventilation is preferred to control emissions at the source.[1][3]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield are recommended.[3][5]

-

Hand Protection: Wear protective gloves. Recommended materials include nitrile rubber, butyl rubber, and polychloroprene (PCP).[3]

-

Skin and Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[5][10] In cases of potential significant exposure, an impervious body suit and boots are recommended.[3]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[3][11]

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][9]

-

Keep containers tightly closed and sealed when not in use.[5][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

-

Ground and bond containers and receiving equipment to prevent static discharges.[3]

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

Small Spills

-

Ensure adequate ventilation.[9]

-

Remove all sources of ignition.[1]

-

Wear appropriate PPE as outlined in Section 4.2.

-

Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[1][12]

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

-

Clean the spill area thoroughly with soap and water.[13]

Large Spills

-

Evacuate the area immediately.

-

Activate the emergency fire alarm if necessary.[13]

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or public waters.[4][9]

The following flowchart outlines the decision-making process for responding to a this compound spill.

Caption: this compound Spill Response Decision Tree.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water.[9][12] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[14] Seek medical attention if symptoms persist.[5]

-

Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Obtain emergency medical attention.[9]

Disposal Considerations

-

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][9]

-

Do not dispose of down the drain or into the environment.[4]

-

Waste containers must be properly labeled and kept closed.[15]

Experimental Protocols

Detailed methodologies for specific toxicological and analytical experiments involving this compound are typically found in standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). Researchers should consult these specific guidelines (e.g., OECD Test Guideline 402 for Acute Dermal Toxicity) for detailed experimental protocols. These protocols are generally not included in standard safety data sheets.

Signaling Pathways

The specific molecular signaling pathways through which this compound exerts its irritant or toxic effects are not extensively detailed in publicly available safety literature. Toxicological effects are often characterized at a macroscopic and cellular level rather than through specific pathway elucidation in these documents. Further research into specialized toxicological databases may be required to identify any known specific molecular targets or signaling cascades.

References

- 1. nj.gov [nj.gov]

- 2. This compound | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. redox.com [redox.com]

- 4. solventsandpetroleum.com [solventsandpetroleum.com]

- 5. greenfield.com [greenfield.com]

- 6. cometchemical.com [cometchemical.com]

- 7. ICSC 0660 - this compound [inchem.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. monumentchemical.com [monumentchemical.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 14. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Technical Guide to the Application of Hexylene Glycol in Scientific Research

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, chemically known as 2-methyl-2,4-pentanediol (MPD), is a versatile organic compound with a wide range of applications in scientific research and industry. Its amphiphilic nature, meaning it possesses both hydrophilic and hydrophobic properties, makes it a valuable tool in diverse fields such as structural biology, cryopreservation, and pharmaceutical formulation. This technical guide provides a comprehensive review of the scientific uses of this compound, with a focus on its role in protein crystallization, as a cryoprotectant, and as a solvent in drug development. The information presented herein is intended to serve as a detailed resource for researchers and professionals in these fields, offering insights into its mechanisms of action, experimental protocols, and quantitative data to guide its application.

This compound in Protein Crystallization

This compound is a widely utilized and highly effective precipitating agent in macromolecular X-ray crystallography. Its ability to facilitate the formation of well-ordered protein crystals is attributed to its unique chemical properties, which allow it to interact with protein molecules in a manner that promotes crystallization.

Mechanism of Action

The primary mechanism by which this compound induces protein crystallization is by acting as a precipitant that reduces the solubility of the protein in a controlled manner, leading to a supersaturated solution from which crystals can nucleate and grow. Its amphiphilic structure allows it to interact with both polar and nonpolar regions on the protein surface. This interaction displaces water molecules from the protein's hydration shell, effectively increasing the protein concentration and promoting the protein-protein contacts necessary for the formation of a crystal lattice[1]. Furthermore, its small and flexible structure enables it to bind to various locations on a protein's secondary structures, such as alpha-helices and beta-sheets, which can help to stabilize the protein conformation and facilitate orderly packing into a crystal[1].

Quantitative Data: Crystallization Conditions

This compound has been successfully used to crystallize a wide variety of proteins. The optimal concentration of this compound and the composition of the crystallization cocktail are highly dependent on the specific protein. Below is a table summarizing the crystallization conditions for a model protein, lysozyme, using this compound.

| Protein | PDB ID | This compound (MPD) Concentration | Other Reagents | Temperature (°C) | Crystal Resolution (Å) |

| Hen Egg-White Lysozyme | 1DPW | Not specified in abstract | pH 8.0 | Not specified | Not specified |

| Hen Egg-White Lysozyme | 4B4E | 60% (v/v) (R)-MPD | Water | Not specified | High |

| Hen Egg-White Lysozyme | 4B4I | 60% (v/v) (S)-MPD | Water | Not specified | Lower than (R)-MPD |

| Hen Egg-White Lysozyme | 4B4J | 60% (v/v) (RS)-MPD | Water | Not specified | High |

Note: The Protein Data Bank (PDB) is a valuable resource for finding specific crystallization conditions for proteins of interest. A search for entries containing the ligand codes 'MPD' (for the (S)-(-) enantiomer) or 'MRD' (for the (R)-(+) enantiomer) can provide a wealth of information[1].

Experimental Protocol: Protein Crystallization using Vapor Diffusion

The hanging drop and sitting drop vapor diffusion methods are the most common techniques for protein crystallization. The following is a generalized protocol for the sitting drop vapor diffusion method using this compound as the precipitant.

Materials:

-

Purified and concentrated protein solution (typically 5-20 mg/mL in a suitable buffer)

-

This compound stock solution (e.g., 50% v/v in ultrapure water)

-

Buffer solutions at various pH values